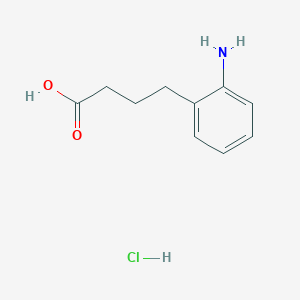

4-(2-Aminophenyl)butyric Acid, Hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMHKRERKYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50637587 | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-28-6 | |

| Record name | 56182-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 56182-28-6) is a compound of interest in various research and development sectors. Its utility is fundamentally linked to its physicochemical properties, which dictate its behavior in biological and chemical systems. This document provides a comprehensive overview of these properties, including its chemical structure, solubility, melting point, and partition coefficient. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters, offering a foundational guide for laboratory investigation.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and delivery strategies.

Chemical and Physical Data

Quantitative data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Chemical Identifiers and Formula

| Property | Value | Source(s) |

| CAS Number | 56182-28-6 | [1][2][3] |

| Molecular Formula | C10H14ClNO2 | [1][2][3][4] |

| Molecular Weight | 215.68 g/mol | [1][3] |

| Appearance | Off-White Solid | [1][4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | [2] |

Table 2: Physicochemical Parameters

| Property | Value | Source(s) |

| Melting Point | 165-167°C | [1][5][6] |

| Boiling Point | 364°C at 760 mmHg | [1] |

| XLogP3 (logP) | 3.05930 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1][4] |

| Storage Conditions | -20°C Freezer | [1][5][6] |

Solubility Profile

The hydrochloride salt form of 4-(2-aminophenyl)butyric acid enhances its solubility in aqueous solutions.[2] A qualitative summary of its solubility in common laboratory solvents is provided below.

Table 3: Qualitative Solubility

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5] |

Experimental Protocols

The accurate determination of physicochemical properties is paramount. The following sections detail standard methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup[7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer[8]

-

Mortar and pestle[8]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8][9]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, packing it to a depth of 2-3 mm. Tap the sealed end gently on a hard surface to compact the powder at the bottom.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Initial Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more precise measurements.[7]

-

Precise Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.[7]

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[11]

Objective: To quantify the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).[11][12] The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[11]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Caption: A flowchart of the shake-flask method for solubility.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting membrane permeability and overall ADME properties.[14]

Objective: To determine the ratio of the compound's concentration in an organic phase (n-octanol) versus an aqueous phase (water or buffer) at equilibrium.

Apparatus:

-

Separatory funnels or vials

-

n-Octanol and purified water (or buffer, pH 7.4)

-

Shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[12][13]

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a vial.

-

Partitioning: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.

-

Concentration Measurement: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique.[12]

-

Calculation: Calculate the partition coefficient (P) and then logP using the following equations:

Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution and is vital for understanding a compound's ionization state at different physiological pH values.

Objective: To determine the pH at which the compound is 50% ionized.

Apparatus:

-

Burette

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of purified water.

-

Titration Setup: Place the solution in a beaker and insert the pH electrode. Begin stirring.

-

Titration: Add the standardized base titrant in small, precise increments. Record the pH of the solution after each addition.[16]

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show one or more inflection points (equivalence points).[15]

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the first equivalence point has been added.[17] At this specific point, pH = pKa.[17]

Biological Context

While specific signaling pathways for this compound are not extensively documented, research into related structures provides context for its potential applications. The presence of an aminophenyl and a butyric acid moiety suggests possible interactions with neurological targets. For instance, research indicates that this compound may exhibit neuroprotective properties and has been investigated in the context of neurodegenerative diseases.[2] It is suggested that its mechanism might involve the modulation of neuroinflammation and oxidative stress.[2] It is structurally distinct from, and should not be confused with, 4-Amino-3-phenylbutyric acid HCl (Phenibut), which is a known GABAB receptor agonist.[18][19]

Caption: Logical flow from compound testing to data application.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 56182-28-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(2-AMINO-PHENYL)-BUTYRIC ACID HCL | 56182-28-6 [amp.chemicalbook.com]

- 6. 4-(2-AMINO-PHENYL)-BUTYRIC ACID HCL | 56182-28-6 [amp.chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. scribd.com [scribd.com]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. researchgate.net [researchgate.net]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. google.com [google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. scbt.com [scbt.com]

- 19. Phenibut - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with emerging interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and synthesis. It further delves into its mechanism of action, particularly its modulation of the GABAergic system, and summarizes its biological activities. Detailed experimental protocols for its synthesis are provided, alongside a structured presentation of its physicochemical data. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction and History

This compound is a synthetic compound that belongs to the class of aminophenylbutyric acids.[1] While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its development can be contextualized within the broader exploration of GABA analogues and their therapeutic applications. The hydrochloride salt form of the compound enhances its water solubility, making it more suitable for biological and therapeutic studies.[1] Its chemical formula is C10H14ClNO2, and it has a molecular weight of 215.68 g/mol .[1][2] The unique structure, featuring an amine group and a carboxylic acid, allows for a variety of chemical interactions and potential biological activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H14ClNO2 | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| CAS Number | 56182-28-6 | [2] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 165-167°C | [4] |

| Flash Point | 173.9ºC | [4] |

| Boiling Point | 364ºC at 760 mmHg | [4] |

| Storage Conditions | -20°C Freezer | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through multi-step organic reactions. The following protocols outline common synthetic routes.

Synthesis via Ring-Opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

A widely reported method for synthesizing this compound involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.[1] This approach is noted for achieving a yield of 75-80%.[1]

Experimental Protocol:

-

Reactants: 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one and aqueous hydrochloric acid (HCl).

-

Reaction Conditions: The mixture is refluxed at a temperature of 80-90°C.

-

Reaction Time: The reaction is carried out for a duration of 12-24 hours.

-

Product Formation: The acid-catalyzed hydrolysis leads to the opening of the lactam ring, yielding this compound.

-

Isolation: The final product is isolated and purified from the reaction mixture.

Synthesis using Butyrolactone and Substituted Anilines

An alternative synthetic route utilizes butyrolactone and substituted anilines in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[1]

Experimental Protocol:

-

Starting Materials: Butyrolactone and a suitable substituted aniline (e.g., 2-nitroaniline, which would require a subsequent reduction step).

-

Catalyst: A Lewis acid, such as AlCl₃, is used to facilitate the reaction.

-

Reaction: The reactants and catalyst are combined in an appropriate solvent.

-

Intermediate Formation: The reaction leads to the formation of an intermediate which, after subsequent reaction steps (e.g., reduction of a nitro group if used), yields the aminophenylbutyric acid backbone.

-

Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is through its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the mammalian central nervous system.[1]

GABAergic System Modulation

Electrophysiological studies suggest that 4-(2-Aminophenyl)butyric acid acts as a partial agonist at GABA-A receptors.[1] The binding of the compound to these receptors induces a conformational change that opens the chloride ion (Cl⁻) channel. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1] The presence of the phenyl and butyric acid groups provides metabolic stability to the molecule, which prolongs its activity in comparison to the endogenous neurotransmitter GABA.[1]

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The proposed mechanisms for these effects include the modulation of neuroinflammation and oxidative stress, which are key pathological features of these conditions.[1] By mitigating these detrimental processes, the compound may help protect neurons from damage and promote their survival.[1]

Biological Activity and Potential Applications

The biological activities of this compound are primarily centered on its neuroprotective effects, making it a person of interest for the development of treatments for neurodegenerative disorders.[1]

Preclinical Evidence

Studies in animal models of neurodegenerative diseases have suggested that treatment with aminophenylbutyric acid derivatives can lead to improved cognitive function and a reduction in neuronal loss.[1] For instance, in mouse models of Alzheimer's disease, administration of a related compound was found to enhance cognitive performance.[1] Similarly, in a Parkinson's disease model, it demonstrated a protective effect on dopaminergic neurons, which are crucial for motor control.[1]

Research Applications

Beyond its direct therapeutic potential, this compound serves as a valuable tool in biochemical and chemical biology studies. It can be utilized to investigate neuronal health, the underlying mechanisms of neuroprotection, and to explore biochemical pathways relevant to drug design.[1]

Conclusion

This compound is a synthetic compound with significant potential in the field of neuroscience and drug development. Its ability to modulate the GABAergic system and exhibit neuroprotective effects makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The synthetic routes are well-established, allowing for its accessibility for research purposes. While preclinical data is promising, further studies, including clinical trials, are necessary to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this intriguing molecule.

References

An In-depth Technical Guide to 4-(2-Aminophenyl)butyric Acid, Hydrochloride

CAS Number: 56182-28-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with the chemical formula C10H14ClNO2 and a molecular weight of 215.68 g/mol .[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological activities. The hydrochloride salt form enhances its aqueous solubility, making it suitable for a range of biological studies.[1] Emerging research suggests that this compound exhibits neuroprotective properties, with potential applications in the study and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its primary mechanism of action is believed to be through the modulation of the GABAergic system.[1] This document details the available data on this compound, outlines relevant experimental protocols for its investigation, and provides visualizations of its proposed signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 56182-28-6 | N/A |

| Molecular Formula | C10H14ClNO2 | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | Off-White Solid | N/A |

| Melting Point | 165-167 °C | N/A |

| Boiling Point | 364 °C at 760 mmHg | N/A |

| Flash Point | 173.9 °C | N/A |

| Solubility | Enhanced solubility in water | [1] |

| Storage Conditions | -20°C Freezer | N/A |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multiple synthetic routes. A general workflow for a common synthetic approach is outlined below.

Experimental Protocol: Synthesis via Ring-Opening of a Benzazepinone Derivative

An alternative and efficient method for the synthesis of this compound involves the acid-catalyzed ring-opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

Materials:

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one.

-

Add an excess of aqueous hydrochloric acid to the flask.

-

Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Maintain the reflux for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

Pharmacological Profile

This compound is reported to exert its primary biological effects through the modulation of the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.[1]

Mechanism of Action

The compound is suggested to act as a partial agonist at GABAA receptors.[1] This interaction is believed to induce an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potential firing.[1] Additionally, it may indirectly regulate the release of other neurotransmitters.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, making it a compound of interest for neurodegenerative diseases.[1] The proposed mechanisms for this neuroprotection include the modulation of neuroinflammation and the reduction of oxidative stress.[1]

Preclinical Research Applications

The unique biological activities of this compound make it a valuable tool for various research applications.[1]

-

Pharmaceutical Research: As a candidate for the development of novel therapeutics for neurodegenerative disorders.[1]

-

Biochemical Studies: For investigating the mechanisms of neuronal protection and health.[1]

-

Chemical Biology: In the exploration of biochemical pathways and as a scaffold for drug design.[1]

Experimental Protocols for Further Investigation

While specific experimental data for this compound is limited in the public domain, the following protocols outline standard methodologies to assess its biological activities.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of the compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or Amyloid-beta peptides for an Alzheimer's model)

-

This compound

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-treat the cells with the different concentrations of the compound for a specified period (e.g., 1-2 hours).

-

Introduce the neurotoxin to the wells (except for the vehicle control group) to induce cell death.

-

Incubate the plate for a duration sufficient to induce significant cell death in the neurotoxin-only group (e.g., 24-48 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

Electrophysiological Analysis of GABAA Receptor Modulation

Objective: To characterize the effect of the compound on GABAA receptor function using whole-cell patch-clamp electrophysiology.

Materials:

-

Cells expressing GABAA receptors (e.g., primary neurons or a stable cell line like HEK293)

-

External and internal recording solutions

-

Patch-clamp rig with amplifier and data acquisition system

-

GABA (gamma-Aminobutyric acid)

-

This compound

Procedure:

-

Prepare a cell culture dish with the GABAA receptor-expressing cells.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a sub-maximal concentration of GABA to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of this compound and record the resulting current.

-

To test for direct agonistic activity, apply the compound in the absence of GABA.

-

Analyze the recorded currents to determine changes in amplitude, kinetics, and dose-response relationships.

Conclusion

This compound is a compound with significant potential in the field of neuroscience and drug development. Its purported role as a neuroprotective agent acting on the GABAergic system warrants further in-depth investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising molecule. Further studies are essential to fully elucidate its pharmacological profile and to validate its potential as a therapeutic agent for neurodegenerative diseases.

References

molecular structure and weight of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

This guide provides a detailed overview of the molecular structure and weight of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, a compound of interest for researchers and professionals in drug development.

Molecular Properties

This compound is a synthetic compound with the chemical formula C10H14ClNO2.[1][2][3][4] Its hydrochloride salt form enhances its solubility in water, making it suitable for various biological studies.[2] The IUPAC name for this compound is 4-(2-aminophenyl)butanoic acid;hydrochloride.[2]

Quantitative Molecular Data

| Property | Value | References |

| Molecular Formula | C10H14ClNO2 | [1][2][3][4] |

| Molecular Weight | 215.68 g/mol | [1][3][5][6] |

| Exact Mass | 215.07100 u | [3] |

| CAS Number | 56182-28-6 | [1][2][3] |

Molecular Structure

The molecular structure of this compound consists of a phenyl ring substituted with an amino group and a butyric acid chain. The hydrochloride salt is formed with the amino group.

Caption: 2D structure of this compound.

References

Spectroscopic Profile of 4-(2-Aminophenyl)butyric Acid, Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS No. 56182-28-6). The document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support research and development activities. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

This compound is a derivative of gamma-aminobutyric acid (GABA) and has been investigated for its potential neuroprotective properties.[1] Its chemical structure consists of a butyric acid chain attached to a phenyl ring with an amino group at the ortho position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Structure:

Molecular Formula: C₁₀H₁₄ClNO₂[2][3]

Molecular Weight: 215.68 g/mol [2][3]

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted data for NMR analysis and a discussion of expected absorbances and fragmentation patterns for IR and MS, respectively. These predictions are based on the known chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Ar-H |

| ~3.0 (broad s) | s | 3H | -NH₃ ⁺ |

| ~2.7 | t | 2H | Ar-CH₂ - |

| ~2.4 | t | 2H | -CH₂ -COOH |

| ~1.9 | p | 2H | -CH₂-CH₂ -CH₂- |

| ~11.0 (broad s) | s | 1H | -COOH |

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions. The amine protons are expected to be broadened due to proton exchange and quadrupolar effects of the nitrogen atom, and their chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~178 | C =O (Carboxylic Acid) |

| ~145 | Ar-C -NH₃⁺ |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~125 | Ar-C -CH₂ |

| ~122 | Ar-C H |

| ~118 | Ar-C H |

| ~34 | -C H₂-COOH |

| ~30 | Ar-C H₂- |

| ~26 | -CH₂-C H₂-CH₂- |

Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental parameters.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-2400 (broad) | Strong | O-H (Carboxylic Acid) | Stretching |

| ~3000 (broad) | Medium | N-H (Ammonium Salt) | Stretching |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2950-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1710 | Strong | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1475 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1500 | Medium | N-H (Ammonium Salt) | Bending |

| ~1250 | Medium | C-O (Carboxylic Acid) | Stretching |

| ~750 | Strong | C-H (Aromatic) | Out-of-plane Bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Expected Mass Spectrometry Data

| m/z (charge-to-mass ratio) | Ion | Description |

| 180.10 | [M+H]⁺ | Protonated molecule (base peak) |

| 162.09 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 134.09 | [M+H - COOH₂]⁺ | Loss of formic acid |

| 117.08 | [C₈H₁₀N]⁺ | Fragmentation of the butyric acid chain |

Note: The observed m/z values correspond to the free base form of the molecule (C₁₀H₁₃NO₂). The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC).

-

Mass Range: Scan a mass range appropriate for the expected molecular ion, for example, m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: Approximately 300-350 °C.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the compound's synthesis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: A plausible synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6), a key intermediate in pharmaceutical research. This document details the most common synthetic route, including a step-by-step experimental protocol, and outlines the necessary purification methods to achieve high-purity material suitable for further applications.

Synthesis via Acid-Catalyzed Ring Opening

The most widely reported and efficient method for the synthesis of this compound involves the acid-catalyzed hydrolytic ring opening of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. This method is favored for its relatively high yield and purity of the final product.

The overall reaction is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methodologies for the acid-catalyzed ring opening of lactams.

Materials:

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon

-

Ethanol

-

Diethyl Ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one and a 6M aqueous hydrochloric acid solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Initial Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

-

Decolorization: Transfer the filtrate (or the dissolved solid) to a beaker and add a small amount of activated carbon. Heat the mixture gently with stirring for 10-15 minutes to decolorize the solution.

-

Hot Filtration: While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the hydrochloride salt.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol followed by cold diethyl ether to remove any remaining impurities and to aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Quantitative Data

The following table summarizes the typical quantitative data associated with this synthesis method.

| Parameter | Value |

| Yield | 75-80% |

| Purity | >98.5% (HPLC) |

| Melting Point | 165-167°C |

Purification

The primary method for the purification of this compound is recrystallization. The choice of solvent is critical to obtain a high-purity product.

Recrystallization Protocol

Solvent System: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Addition of Anti-solvent: While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid.

-

Clarification: If the solution is not clear, add a small amount of hot water until the turbidity disappears.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum as described in the synthesis protocol.

The purification workflow is outlined in the diagram below:

Caption: Purification workflow for the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | 165-167°C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.70-1.85 (m, 2H, -CH₂-), 2.25 (t, J=7.4 Hz, 2H, -CH₂-COOH), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂-), 6.95-7.20 (m, 4H, Ar-H), 9.0-10.0 (br s, 3H, -NH₃⁺), 12.2 (br s, 1H, -COOH). (Note: Exact shifts and peak shapes can vary depending on solvent and concentration). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 26.5, 31.0, 33.5, 116.0, 122.5, 127.0, 129.0, 130.5, 142.0, 174.5. (Note: These are predicted shifts and should be confirmed by experimental data). |

| FT-IR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H and N-H stretch), ~1710 (C=O stretch), ~1600, 1500 (aromatic C=C stretch). |

| Mass Spectrometry (ESI+) | m/z: 180.10 [M+H]⁺ (for the free base). |

| Purity (HPLC) | >98.5% |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions based on their specific experimental setup and desired product specifications.

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6), a compound of interest for its potential neuroprotective properties.[1] Given the limited availability of direct quantitative data for this specific molecule, this guide incorporates data from its structural isomer, 4-amino-3-phenyl-butyric acid hydrochloride (Phenibut), to provide valuable insights for formulation development and research applications. This information should be used as a reference, and verification with the specific compound is recommended.

Physicochemical Properties

This compound is a synthetic compound with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol .[1][2] The hydrochloride salt form is utilized to enhance its aqueous solubility, a critical factor for biological studies and potential therapeutic applications.[1]

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 56182-28-6 | [1][3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Melting Point | 165-167°C | [2][4] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C Freezer | [2][4] |

Solubility Profile

Table 1: Quantitative Solubility of 4-amino-3-phenyl-butyric acid hydrochloride (Structural Isomer)

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| Dimethylformamide (DMF) | 25 | 115.9 |

| Dimethyl sulfoxide (DMSO) | 20 | 92.7 |

| Ethanol | 14 | 64.9 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | 46.4 |

This data is for the structural isomer Phenibut hydrochloride and should be considered as an estimate for this compound.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, safety, and efficacy. While specific stability data for this compound is not extensively documented, a general understanding of its stability can be inferred from its chemical structure and from standard pharmaceutical stability testing protocols.

Potential Degradation Pathways: The presence of an amino group and a carboxylic acid functional group suggests potential susceptibility to:

-

Oxidation: The aminophenyl group may be susceptible to oxidative degradation.

-

pH-dependent hydrolysis: The carboxylic acid and amino groups' ionization state will be influenced by pH, which could affect stability.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Likely stable due to the protonated amine. | Minimal degradation expected. |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Potential for degradation. | Products of deamination or other base-catalyzed reactions. |

| Oxidation (e.g., 3% H₂O₂) | Susceptible to oxidation. | Oxidized derivatives of the aminophenyl ring. |

| Thermal (e.g., 60°C) | Generally stable, but depends on the duration of exposure. | Decarboxylation or other thermal decomposition products. |

| Photolytic (e.g., UV/Vis light) | Potential for degradation. | Photodegradation products with altered chromophores. |

This table is based on general chemical principles and requires experimental verification.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a constant temperature.

Materials:

-

This compound

-

Solvents (e.g., Water, Ethanol, Methanol, DMSO, PBS at various pH values)

-

Shaking incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the compound to vials containing the selected solvents.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a suitable filter (e.g., 0.22 µm).

-

Dilute the filtered supernatant with an appropriate solvent.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method.

Stability-Indicating Method Development and Forced Degradation Studies

Objective: To develop an analytical method capable of separating the intact drug from its degradation products and to identify potential degradation pathways.

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

Forced Degradation Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

Visualizations

Proposed Signaling Pathway

Research suggests that this compound may exert its neuroprotective effects through the modulation of the GABAergic system. The following diagram illustrates a conceptual pathway.

Caption: Conceptual diagram of the proposed GABAergic modulation by 4-(2-Aminophenyl)butyric Acid, HCl.

Experimental Workflow

The following diagram outlines the general workflow for assessing the solubility and stability of a pharmaceutical compound.

References

In-Depth Technical Guide: Mechanism of Action of 4-(2-Aminophenyl)butyric Acid, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminophenyl)butyric acid, hydrochloride is a synthetic compound with demonstrated neuroprotective properties.[1] This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with GABAergic systems and subsequent modulation of neurotransmitter release. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: GABAergic System Modulation

The primary mechanism of action of this compound involves the modulation of the GABAergic system, the main inhibitory neurotransmitter network in the central nervous system. The compound acts as a partial agonist at GABAA receptors and modulates GABAB receptors with a lower affinity.

GABAA Receptor Partial Agonism

This compound binds to GABAA receptors, specifically the α1β2γ2 subtype, with a binding affinity (Ki) of 0.8 µM.[1] This interaction facilitates the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization increases the threshold for neuronal firing, resulting in an overall inhibitory effect on neurotransmission.

GABAB Receptor Modulation

The compound also interacts with GABAB receptors, albeit with a lower affinity (Ki = 2.1 µM).[1] GABAB receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the efflux of potassium ions (K+) from the neuron. This further contributes to the hyperpolarization of the neuronal membrane and inhibitory signaling.

Downstream Effects on Neurotransmitter Release

The modulation of GABA receptors by this compound leads to significant downstream effects on the release of other neurotransmitters, particularly glutamate.

Inhibition of Voltage-Gated Calcium Channels

Activation of presynaptic GABAB receptors by this compound suppresses the activity of N-type voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal is a critical step in diminishing neurotransmitter release.

Reduction of Glutamate Exocytosis

The decreased intracellular calcium concentration directly inhibits the exocytosis of synaptic vesicles containing glutamate. At a concentration of 10 µM, this compound has been shown to decrease glutamate exocytosis by 55%. This reduction in the release of the primary excitatory neurotransmitter, glutamate, is a key component of the compound's neuroprotective effect, as excessive glutamate can lead to excitotoxicity and neuronal damage.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with its primary molecular targets and its functional consequences.

| Parameter | Receptor/Channel | Value | Functional Outcome |

| Binding Affinity (Ki) | GABAA (α1β2γ2) | 0.8 µM[1] | Partial agonism, chloride influx |

| GABAB (heterodimer) | 2.1 µM[1] | Modulation, G-protein activation, potassium efflux | |

| Glutamate NMDA | >10 µM[1] | No significant activity | |

| Functional Inhibition | Glutamate Exocytosis | 55% inhibition at 10 µM | Reduction of excitatory neurotransmission |

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with GABAA and GABAB receptors.

GABAergic signaling pathway of 4-(2-Aminophenyl)butyric Acid, HCl.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound to GABA receptors.

Workflow for a GABA receptor competitive binding assay.

Experimental Protocols

Radioligand Binding Assay for GABAA and GABAB Receptors

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligand for GABAA: [3H]Muscimol or [3H]GABA

-

Radioligand for GABAB: [3H]Baclofen or [3H]GABA

-

Non-specific binding competitors: Unlabeled GABA or specific antagonists (e.g., bicuculline for GABAA, saclofen for GABAB)

-

This compound stock solution

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 4°C.

-

Wash the pellet by resuspension and centrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the prepared membrane suspension, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Glutamate Release Assay

Objective: To measure the effect of this compound on depolarization-evoked glutamate release from synaptosomes.

Materials:

-

Rat brain tissue (cortex)

-

Synaptosome isolation buffers (e.g., sucrose buffer, Krebs-Ringer buffer)

-

Depolarizing agent (e.g., high concentration of KCl)

-

This compound

-

HPLC system with fluorescence detection for glutamate quantification

-

Perfusion system

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat brain cortex in an appropriate buffer.

-

Isolate synaptosomes using differential centrifugation and/or a density gradient.

-

-

Glutamate Release Measurement:

-

Load the synaptosomes onto a filter in a perfusion chamber.

-

Perfuse with a physiological buffer.

-

Collect baseline samples.

-

Introduce this compound into the perfusion buffer and continue collecting fractions.

-

Induce depolarization and glutamate release by switching to a high-KCl buffer.

-

Collect fractions during and after the depolarization stimulus.

-

-

Quantification and Analysis:

-

Measure the glutamate concentration in the collected fractions using HPLC with fluorescence detection.

-

Calculate the amount of glutamate released in each fraction.

-

Compare the depolarization-evoked glutamate release in the presence and absence of this compound to determine the percentage of inhibition.

-

Potential for Anti-inflammatory and Antioxidant Activity

While the primary mechanism of action of this compound is centered on the GABAergic system, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase (HDAC) inhibitor with anti-inflammatory and antioxidant properties, suggests that this compound may also possess these activities. However, direct experimental evidence for these effects is currently limited. Further investigation is warranted to explore these potential secondary mechanisms.

Conclusion

This compound exerts its primary effects through a dual action on the GABAergic system, acting as a partial agonist at GABAA receptors and a modulator of GABAB receptors. This leads to a reduction in neuronal excitability and a significant decrease in the release of the excitatory neurotransmitter glutamate. These mechanisms underpin its observed neuroprotective properties. While further research is needed to fully elucidate potential secondary mechanisms, such as anti-inflammatory or antioxidant effects, the current understanding of its potent GABAergic modulation provides a strong foundation for its continued investigation as a therapeutic candidate for neurological disorders characterized by excitotoxicity and neuronal damage.

References

Unveiling the Therapeutic Potential of 4-(2-Aminophenyl)butyric Acid, Hydrochloride: A Technical Guide

An In-depth Exploration of a GABAergic Modulator with Neuroprotective Promise

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Due to a notable scarcity of direct research on this specific ortho-isomer, this document leverages the extensive scientific literature available for its close structural isomer, Phenibut (4-amino-3-phenylbutanoic acid or β-phenyl-γ-aminobutyric acid), to infer its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological landscape of GABA analogues.

Phenibut is a well-documented central nervous system depressant with anxiolytic and nootropic effects.[1][2] Its primary mechanisms of action are centered on the modulation of the GABAergic system, acting as a GABA-B receptor agonist and interacting with the α2δ subunit of voltage-dependent calcium channels.[1][3] Furthermore, it exhibits neuroprotective properties, potentially through the upregulation of key neurotrophic factors. This document will delve into the quantitative data, experimental methodologies, and relevant signaling pathways associated with Phenibut, providing a robust framework for understanding the potential of this compound.

Introduction: A Tale of Two Isomers

This compound is a structural isomer of the more extensively studied compound, Phenibut. The key structural difference lies in the position of the amino group on the phenyl ring. In the compound of interest, the amino group is at the ortho (2) position, whereas in compounds more commonly described in the literature, the substitution pattern is different. Phenibut itself is a derivative of the inhibitory neurotransmitter GABA, with a phenyl ring at the β-position that facilitates its passage across the blood-brain barrier.[2][3] This structural similarity suggests that this compound may share a comparable spectrum of biological activities.

Core Biological Activities: Insights from Phenibut

The biological activities of Phenibut provide a strong foundation for predicting the potential actions of its ortho-isomer.

GABAergic System Modulation

Phenibut's primary mechanism of action is its agonism at the GABA-B receptor.[1][2] It also demonstrates some activity at GABA-A receptors, although to a lesser extent.[1] The R-enantiomer of Phenibut displays a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[3]

Beyond direct receptor agonism, Phenibut is also classified as a gabapentinoid due to its ability to bind to and block the α2δ subunit of voltage-dependent calcium channels (VDCCs).[3] This action is similar to that of gabapentin and pregabalin. Both the (R)- and (S)-enantiomers of phenibut exhibit similar affinity for the α2δ subunit.[3]

Neuroprotection

Studies on the R-enantiomer of Phenibut have demonstrated significant neuroprotective effects in preclinical models of stroke.[4][5] This neuroprotection is associated with a reduction in brain infarct size and an upregulation of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).[4][5]

Other Neuromodulatory Effects

Limited evidence from Russian studies suggests that Phenibut may increase dopamine levels in the striatum.[3][6][7] Additionally, it has been reported to act as an antagonist to β-phenethylamine (PEA), a putative endogenous anxiogenic compound.[1][2] The precise mechanisms underlying these effects require further elucidation.

Quantitative Data Summary

The following tables summarize the key quantitative findings for Phenibut, which serve as a reference for the potential activity of this compound.

Table 1: Receptor and Channel Binding Affinities of Phenibut Enantiomers

| Ligand | Target | Affinity (Ki) in rat brain |

| (R)-Phenibut | GABA-B Receptor | 92 µM[1] |

| (S)-Phenibut | GABA-B Receptor | >1 mM[1] |

| (R)-Phenibut | α2δ subunit of VDCCs | 23 µM[1][3] |

| (S)-Phenibut | α2δ subunit of VDCCs | 39 µM[1][3] |

Table 2: Neuroprotective Effects of R-Phenibut in a Rat Model of Focal Cerebral Ischemia (Endothelin-1 Induced)

| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |

| R-Phenibut | 10 | Brain Infarct Volume | Significant improvement in histological outcome at day 7[4][5] |

| R-Phenibut | 50 | Brain Volume in Damaged Hemisphere | Significant alleviation of reduction[4][5] |

| R-Phenibut | 50 | BDNF Gene Expression (damaged hemisphere) | Statistically significant increase[4][5] |

| R-Phenibut | 50 | VEGF Gene Expression (damaged hemisphere) | Statistically significant increase[4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from Phenibut, and a typical experimental workflow for assessing neuroprotective efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Materials:

-

Rat whole brain synaptic membranes

-

[3H]-Baclofen (radioligand)

-

This compound (test compound)

-

Unlabeled GABA or Baclofen (for non-specific binding)

-

Tris-HCl buffer with CaCl2

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare crude synaptic membranes from rat brains.

-

Incubate the membranes with a fixed concentration of [3H]-Baclofen and varying concentrations of the test compound.

-

For determining non-specific binding, incubate a set of samples with an excess of unlabeled GABA or Baclofen.

-

Separate bound from free radioligand by centrifugation.

-

Resuspend the pellet and add scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific [3H]-Baclofen binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Neuroprotection Assessment in a Stroke Model

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.

Animal Model:

-

Male Wistar rats.

-

Induction of transient middle cerebral artery occlusion (MCAO) using the endothelin-1 (ET-1) microinjection method.

Treatment:

-

Administer this compound or vehicle intraperitoneally at various doses (e.g., 10 and 50 mg/kg) daily for a specified period (e.g., 7 days) post-MCAO.

Assessments:

-

Sensorimotor Function: Conduct behavioral tests such as the vibrissae-evoked forelimb-placing test and limb-placing tests at baseline and at multiple time points post-MCAO.

-

Histological Analysis: At the end of the treatment period, perfuse the animals and collect the brains. Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume.

-

Gene Expression Analysis: Isolate RNA from the peri-infarct cortex of the damaged hemisphere. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of BDNF and VEGF. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Assessment of BDNF and VEGF Gene Expression

Objective: To quantify the effect of this compound on the gene expression of BDNF and VEGF in brain tissue.

Materials:

-

Brain tissue from the region of interest (e.g., peri-infarct cortex).

-

RNA extraction kit.

-

Reverse transcriptase kit for cDNA synthesis.

-

qPCR master mix.

-

Primers specific for BDNF, VEGF, and a reference gene (e.g., GAPDH).

-

Real-time PCR instrument.

Procedure:

-

Homogenize the brain tissue and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using specific primers for BDNF, VEGF, and the reference gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated group compared to the control group.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on its isomer, Phenibut, provides a strong rationale for its potential as a modulator of the GABAergic system with neuroprotective properties. The key predicted biological activities include GABA-B receptor agonism, α2δ VDCC blockade, and the potential to enhance neurotrophic factor expression.

Future research should focus on directly characterizing the pharmacological profile of this compound. Key areas of investigation include:

-

Comparative Receptor Binding Studies: Directly comparing the binding affinities of the ortho-, meta-, and para-isomers of aminophenylbutyric acid to GABA-A, GABA-B, and α2δ VDCCs to elucidate structure-activity relationships.

-

In Vivo Efficacy Studies: Evaluating the neuroprotective, anxiolytic, and nootropic effects of this compound in relevant animal models.

-

Investigation of Endoplasmic Reticulum Stress Modulation: Given the structural similarity to 4-phenylbutyric acid (a known ER stress inhibitor), it is crucial to investigate whether this compound can also mitigate ER stress, a pathway implicated in various neurodegenerative diseases.

A thorough investigation of these aspects will be instrumental in determining the unique therapeutic potential of this compound and its viability as a candidate for further drug development.

References

- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenibut - Wikipedia [en.wikipedia.org]

- 4. science.rsu.lv [science.rsu.lv]

- 5. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing 4-(2-Aminophenyl)butyric Acid, Hydrochloride in Animal Models of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminophenyl)butyric Acid, Hydrochloride is a synthetic GABA analog with demonstrated neuroprotective properties.[1] Its potential therapeutic applications lie in the treatment of neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1] The hydrochloride salt form enhances its aqueous solubility, making it suitable for in vivo studies.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in relevant animal models of these diseases.

The proposed mechanism of action for this compound involves the modulation of the GABAergic system, where it is believed to act as a partial agonist at GABA-A receptors, and may also indirectly regulate neurotransmitter release via GABA-B receptors.[1] Furthermore, its neuroprotective effects are thought to be mediated through the modulation of neuroinflammation and oxidative stress.[1]

Due to the limited availability of specific in vivo data for this compound, the following protocols are adapted from studies on the closely related and well-researched compound, 4-phenylbutyric acid (4-PBA), which shares structural and functional similarities. Researchers should consider these protocols as a starting point and perform dose-response studies to determine the optimal therapeutic window for this compound.

Suggested Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of any neuroprotective compound. Based on the potential therapeutic targets of this compound, the following models are recommended:

-

Alzheimer's Disease: Transgenic mouse models that recapitulate key aspects of AD pathology are preferred. The APP/PS1 transgenic mouse model is widely used. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits.

-

Parkinson's Disease: Toxin-induced models are well-established for studying PD-related neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard choice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor impairments characteristic of Parkinson's disease.[2][3]

Experimental Protocols

Alzheimer's Disease Model: APP/PS1 Transgenic Mice

This protocol outlines a study to assess the efficacy of this compound in improving cognitive function and reducing Aβ pathology in the APP/PS1 mouse model.

a. Experimental Workflow

Caption: Workflow for AD animal model study.

b. Materials and Reagents

-

APP/PS1 transgenic mice and wild-type littermates.

-

This compound.

-

Vehicle (e.g., sterile saline or phosphate-buffered saline).

-

Morris Water Maze apparatus.

-

Reagents for immunohistochemistry (e.g., primary antibodies against Aβ, Iba1, GFAP; secondary antibodies; DAB substrate kit).

-

ELISA kits for quantifying Aβ40 and Aβ42.

c. Detailed Protocol

-

Animal Husbandry and Grouping:

-

House APP/PS1 mice and wild-type littermates under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

-

At an appropriate age (e.g., 6 months, when Aβ pathology is developing), randomly assign mice to treatment groups (n=10-15 per group):

-

Group 1: Wild-type + Vehicle.

-

Group 2: APP/PS1 + Vehicle.

-

Group 3: APP/PS1 + this compound (low dose).

-

Group 4: APP/PS1 + this compound (high dose).

-

-

-

Drug Administration:

-

Based on studies with related compounds, a starting dose range of 25-100 mg/kg/day is suggested.

-

Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 3 months.

-

-

Behavioral Testing (Morris Water Maze):

-

Perform the Morris Water Maze test during the last week of treatment to assess spatial learning and memory.[4]

-

Acquisition Phase (5 days): Four trials per day. Place the mouse in the water at one of four starting positions, facing the wall. Allow the mouse to find a hidden platform. Record the escape latency. If the mouse does not find the platform within 60 seconds, guide it to the platform.

-

Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

-

-

Tissue Collection and Preparation:

-

Following behavioral testing, euthanize the mice.

-

Perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Harvest the brains. Post-fix one hemisphere in 4% paraformaldehyde for histology and snap-freeze the other for biochemical analysis.

-

-

Immunohistochemistry for Aβ Plaques:

-

Section the paraffin-embedded or cryopreserved brain tissue (e.g., 30 µm sections).

-

Perform antigen retrieval (e.g., with formic acid).[5]

-

Incubate with a primary antibody against Aβ (e.g., 6E10).

-

Incubate with a biotinylated secondary antibody.

-

Use an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB).[5]

-

Quantify the Aβ plaque load in the cortex and hippocampus using image analysis software.

-

d. Data Presentation

| Group | Treatment | Escape Latency (Day 5, s) | Time in Target Quadrant (s) | Aβ Plaque Load (%) |

| 1 | Wild-type + Vehicle | |||

| 2 | APP/PS1 + Vehicle | |||

| 3 | APP/PS1 + Low Dose | |||

| 4 | APP/PS1 + High Dose |

Parkinson's Disease Model: MPTP-induced Mice

This protocol is designed to evaluate the neuroprotective effects of this compound on dopaminergic neurons in the MPTP mouse model.

a. Experimental Workflow

Caption: Workflow for PD animal model study.

b. Materials and Reagents

-

C57BL/6 mice.

-

MPTP hydrochloride.

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Open field apparatus and Rotarod apparatus.

-

Reagents for immunohistochemistry (e.g., primary antibody against tyrosine hydroxylase [TH]; secondary antibody; DAB substrate kit).

-

HPLC system for dopamine and metabolite analysis.

c. Detailed Protocol

-

Animal Husbandry and Grouping:

-

House C57BL/6 mice under standard laboratory conditions.

-

Randomly assign mice to treatment groups (n=10-15 per group):

-

Group 1: Saline + Saline.

-

Group 2: Saline + MPTP.

-

Group 3: Test Compound (low dose) + MPTP.

-

Group 4: Test Compound (high dose) + MPTP.

-

-